molecular formula C8H13N5O4 B3020266 4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-71-5

4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B3020266
CAS No.: 450344-71-5
M. Wt: 243.223
InChI Key: KGMCZAZEGMFLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine is a high-purity chemical intermediate designed for research and development applications. This specialized nitropyrimidine derivative is structurally related to compounds used in medicinal chemistry, such as kinase inhibitors . Its molecular structure, featuring a 5-nitro group and a 2,2-dimethoxyethyl side chain, makes it a valuable scaffold for the synthesis of more complex heterocyclic compounds. Researchers can utilize this compound in nucleophilic substitution reactions, cyclization studies, and as a precursor for generating libraries of novel molecules with potential biological activity. Main Applications & Research Value: This compound serves primarily as a key building block in organic synthesis. It is particularly useful in pharmaceutical research for the exploration of new therapeutic agents. The diamino and nitro functional groups offer multiple sites for chemical modification, enabling the creation of diverse molecular architectures. Its core pyrimidine structure is a common motif in drugs targeting various kinases, suggesting its potential utility in early-stage drug discovery programs . Handling & Storage: Store in a cool, dry place, protected from light. Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information. Note: The specific mechanism of action, pharmacological profile, and detailed applications for this exact compound are not currently well-documented in the public domain and require further investigation by qualified researchers.

Properties

IUPAC Name

4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O4/c1-16-5(17-2)3-10-8-6(13(14)15)7(9)11-4-12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMCZAZEGMFLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC(=C1[N+](=O)[O-])N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by nitration and subsequent substitution reactions to introduce the 2,2-dimethoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-N-(2,2-dimethoxyethyl)-5-aminopyrimidine-4,6-diamine.

Scientific Research Applications

4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine and structurally related derivatives, focusing on molecular properties, synthesis, and substituent effects.

Table 1: Comparative Analysis of 5-Nitropyrimidine-4,6-Diamine Derivatives

Compound Name Substituents (N4, N6) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
This compound 2,2-Dimethoxyethyl (N4) Not explicitly provided Polar methoxy groups enhance solubility; moderate steric bulk
N4,N6-Diethyl (5k) Ethyl C8H12N6O2 224.22 84–86 89 Low melting point; high yield
N4,N6-Bis(4-chlorobenzyl) (5f) 4-Chlorobenzyl C24H20Cl2N6O2 511.36 159–161 95 High yield; halogenated aromaticity
N4,N6-Bis(4-bromophenethyl) (5h) 4-Bromophenethyl C28H24Br2N6O2 668.34 30 Low yield; steric hindrance
5-Nitro-N,N′-diphenyl Phenyl C16H13N5O2 307.31 Aromatic substituents; moderate mass
4,6-Diamino-5-nitropyrimidine (Parent) C4H5N5O2 155.11 Baseline structure; density 1.68 g/cm³
N4-(2-Fluorophenyl) 2-Fluorophenyl C10H8FN5O2 249.20 Fluorine enhances electronegativity

Substituent Effects on Physical Properties

  • Melting Points : Derivatives with aromatic substituents (e.g., 5f, 5j) exhibit higher melting points (137–197°C) due to strong π-π stacking and crystalline packing . In contrast, alkyl-substituted analogs like 5k (84–86°C) have lower melting points, likely due to reduced intermolecular forces. The 2,2-dimethoxyethyl group in the target compound may further lower the melting point compared to aromatic analogs, as methoxy groups disrupt crystallization.
  • Solubility : Methoxy groups in the target compound are expected to improve aqueous solubility compared to halogenated (5f, 5h) or purely alkyl (5k, 5l) derivatives. This is supported by the polar nature of methoxy oxygen, which enhances hydrogen bonding with solvents .

Biological Activity

4-N-(2,2-dimethoxyethyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound with a unique pyrimidine structure. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 5-position with a nitro group and at the N-4 position with a 2,2-dimethoxyethyl group. This specific substitution pattern is believed to influence its biological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-cancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation. Studies suggest it may interfere with specific signaling pathways involved in tumor growth.
  • Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties, making it a candidate for further studies in infection control.
  • Biochemical Probing : It has been utilized as a biochemical probe to study various biological processes due to its ability to interact with specific molecular targets.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that affect cellular functions.
  • Interaction with Biological Macromolecules : The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways and cellular responses.

Table 1: Summary of Biological Activities

Activity Description Reference
Anti-cancerInhibits cancer cell proliferation; affects signaling pathways
AntimicrobialExhibits activity against certain bacterial strains
Biochemical ProbeUsed to study enzyme interactions and cellular processes

Case Study: Anti-Cancer Activity

A study conducted on the anti-cancer properties of this compound demonstrated its effectiveness in inhibiting the growth of several cancer cell lines. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways.

Case Study: Antimicrobial Effects

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis with Similar Compounds

When compared to other nitropyrimidine derivatives, this compound shows unique properties due to its specific functional groups.

Compound Unique Features
This compoundNitro group and dimethoxyethyl substitution
4-N-(2-methylpyrimidine-4,6-diamineLacks nitro group; different biological activity
Pyrazolo[3,4]pyrimidinesVarying pharmacological profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.